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Compound of Interest

Compound Name: JF526-Taxol (TFA)

Cat. No.: B15136786

For Researchers, Scientists, and Drug Development
Professionals

This document provides detailed application notes and protocols for the use of JF526-Taxol
(TFA), a fluorogenic, green-fluorescent taxol derivative, in super-resolution microscopy
techniques, specifically Stimulated Emission Depletion (STED) and Structured Illumination
Microscopy (SIM).

Introduction

JF526-Taxol (TFA) is a powerful tool for visualizing the microtubule cytoskeleton in live cells
with high spatial resolution.[1] This probe consists of the microtubule-stabilizing agent Taxol
conjugated to the fluorogenic dye Janelia Fluor® 526 (JF526). A key feature of JF526-Taxol is
its fluorogenicity; it exhibits minimal fluorescence until it binds to microtubules, significantly
reducing background noise and enabling no-wash imaging protocols.[2] Its spectral properties
and compatibility with common laser lines make it an excellent candidate for advanced
microscopy techniques such as STED and SIM.[3][4]
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Property Value Reference
Molecular Weight 1507.40 g/mol [1]
Formula C75H75F9N4019 [1]
Excitation Maximum (Aex) 531 nm [2]
Emission Maximum (Aem) 549 nm [2]

Extinction Coefficient (g)

118,000 M~icm~?

[2]

Quantum Yield (®)

0.87

[2]

Solubility

Soluble to 10 mM in DMSO

Purity

>85%

[5]

Recommended Starting Concentrations for Live-Cell

Imaging
Microscopy Recommended Incubation Cell Line
] . ) Reference
Technique Concentration  Time Examples
U20S, COS7,
Confocal _ Mouse Primary
) 100 nM - 1 uM 30 - 60 min ) [3][6]
Microscopy Hippocampal
Neurons
STED _
_ 100 nM - 500 nM 30 - 60 min U20S [3][4]
Microscopy
Mouse Primary
SIM 100 nM - 500 nM 30 - 60 min Hippocampal [31[4]

Neurons

Note: Optimal concentrations and incubation times should be determined empirically for each

cell type and experimental condition.

Experimental Protocols
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Protocol 1: Live-Cell Staining of Microtubules with
JF526-Taxol (TFA)

This protocol describes the general procedure for staining microtubules in live cells with JF526-
Taxol for subsequent imaging.

Materials:

JF526-Taxol (TFA)

Dimethyl sulfoxide (DMSO)

Complete cell culture medium, pre-warmed to 37°C

Live-cell imaging dish or chambered coverglass

Cells of interest

Procedure:

e Prepare a Stock Solution: Prepare a 1 mM stock solution of JF526-Taxol in high-quality,
anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

o Cell Seeding: Seed cells in a live-cell imaging dish or chambered coverglass to achieve the
desired confluence for imaging (typically 50-70%).

» Prepare Staining Solution: On the day of the experiment, dilute the JF526-Taxol stock
solution into pre-warmed complete cell culture medium to the desired final concentration
(e.g., 100-500 nM).

e Cell Staining: Remove the culture medium from the cells and replace it with the staining
solution containing JF526-Taxol.

e |ncubation: Incubate the cells for 30-60 minutes at 37°C in a CO:z incubator.

e Imaging: The fluorogenic nature of JF526-Taxol allows for no-wash imaging.[2] Proceed
directly to imaging on a microscope equipped for STED or SIM. If background fluorescence
is high, a brief wash with pre-warmed imaging medium can be performed.
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Protocol 2: Super-Resolution STED Microscopy of
JF526-Taxol Stained Microtubules

This protocol provides guidelines for acquiring STED images of microtubules labeled with
JF526-Taxol.

Instrumentation:

o A STED microscope equipped with an excitation laser suitable for JF526 (e.g., 532 nm) and
a depletion laser with a doughnut-shaped beam profile (e.g., 775 nm).[3][4]

Imaging Parameters (to be optimized):

Excitation Laser: Use a laser line close to the excitation maximum of JF526 (531 nm).
o Depletion Laser: A 775 nm depletion laser is compatible with JF526-Taxol.[3][4]

o Laser Power: Use the lowest possible excitation laser power to minimize phototoxicity and
photobleaching. Adjust the depletion laser power to achieve the desired resolution
improvement.

o Pixel Size: Set the pixel size to be at least half of the expected resolution (e.g., 20-30 nm for
STED).

o Dwell Time: Use a pixel dwell time that provides a good signal-to-noise ratio without
excessive bleaching.

» Detection: Set the detection window to collect the emission of JF526 (e.g., 550 - 620 nm).
Procedure:
o Prepare and stain live cells with JF526-Taxol as described in Protocol 1.

e Place the imaging dish on the STED microscope stage, ensuring the sample remains at
37°C and 5% COa.

o Locate the cells of interest using a low-power objective or a confocal overview scan.
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» Switch to the high-magnification objective required for STED imaging.

o Set up the STED imaging parameters, including excitation and depletion laser lines and
powers.

e Acquire STED images of the microtubule network. It is advisable to acquire a corresponding
confocal image for comparison.

Protocol 3: Super-Resolution 3D-SIM of JF526-Taxol
Stained Microtubules

This protocol provides guidelines for acquiring 3D-SIM images of microtubules labeled with
JF526-Taxol.

Instrumentation:
e A SIM microscope capable of 3D-SIM acquisition.

Imaging Parameters (to be optimized):

Excitation Laser: Use a laser line appropriate for JF526 (e.g., 532 nm).

« lllumination Patterns: Use the appropriate number of grating rotations and phase steps for
3D-SIM reconstruction (typically 3-5 rotations and 3-5 phases).

o Exposure Time: Adjust the camera exposure time to obtain a good signal-to-noise ratio while
minimizing phototoxicity.

o Z-stack: For 3D imaging, define the axial range and step size appropriate for the thickness of
the microtubule network.

Procedure:
e Prepare and stain live cells with JF526-Taxol as described in Protocol 1.
e Place the imaging dish on the SIM microscope stage, maintaining physiological conditions.

e Locate the cells of interest.
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e Set up the 3D-SIM acquisition parameters.

e Acquire the raw SIM data, which consists of a series of images with different illumination
patterns.

e Process the raw data using the appropriate SIM reconstruction software to generate the
super-resolved image.

Mandatory Visualizations
Signaling Pathway and Experimental Workflows

The primary application of JF526-Taxol is the structural imaging of microtubules. While
microtubules are integral to numerous signaling pathways (e.g., by acting as tracks for motor
proteins carrying signaling molecules), JF526-Taxol itself does not directly report on a specific
signaling pathway. Its utility lies in revealing the structural context of the microtubule network
within which these signaling events occur.

Below are diagrams illustrating the experimental workflows for using JF526-Taxol in STED and

SIM microscopy.
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Caption: Workflow for STED microscopy using JF526-Taxol.
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Caption: Workflow for 3D-SIM using JF526-Taxol.
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Caption: Logical relationship of JF526-Taxol in super-resolution microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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